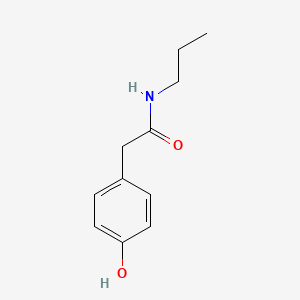

N-(1-propyl)-4-hydroxyphenylacetamide

Description

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-(4-hydroxyphenyl)-N-propylacetamide |

InChI |

InChI=1S/C11H15NO2/c1-2-7-12-11(14)8-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,12,14) |

InChI Key |

BASAKJFAFFIPSP-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)CC1=CC=C(C=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

Binding and Pharmacological Profiles

(+)-3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine [(+)-3-PPP]

- Receptor Specificity : Exhibits high affinity for sigma-1 receptors (Ki = 2–10 nM) with negligible activity at mu, kappa, or delta opioid receptors .

- Functional Effects: Modulates phosphoinositide metabolism in rat brain, suggesting a role in intracellular signaling pathways .

SKF-10,047

- Receptor Activity : Binds to sigma-1 receptors (Ki = 15–30 nM) and etorphine-insensitive sites, later identified as sigma receptors .

- Behavioral Effects : Produces mydriasis, tachycardia, and mania in animal models, distinguishing it from mu and kappa opioid agonists .

MS-377

Research Implications and Gaps

- Therapeutic Potential: Sigma-1 ligands like (+)-3-PPP and MS-377 show promise in treating neuropsychiatric disorders, but this compound’s activity remains unexplored .

- Structural Optimization : Substituting the piperidine ring in (+)-3-PPP with an acetamide backbone (as in the target compound) could alter receptor binding kinetics or downstream signaling, warranting further study.

Preparation Methods

Modified Glyoxylic Acid Route

Patent outlines a three-step synthesis of p-hydroxyphenylacetamide from phenol and glyoxylic acid, involving:

-

Alkaline condensation to form mandelic acid derivatives.

-

Reduction with sodium borohydride or hydrogenation.

-

Ammonolysis with aqueous NH₃.

For N-(1-propyl)-4-hydroxyphenylacetamide, substituting ammonia with 1-propylamine in the ammonolysis step is feasible. Key adaptations include:

Comparative Analysis of Methods

Purification and Characterization

Q & A

Q. Basic

- ¹H NMR :

- δ 1.0 ppm (triplet, propyl CH₃), δ 3.3 ppm (multiplet, N-CH₂), δ 6.8–7.2 ppm (aromatic protons).

- ¹³C NMR :

- Carbonyl carbon at ~170 ppm, aromatic carbons at 115–130 ppm.

- IR :

- Amide I band (~1650 cm⁻¹) and hydroxyl stretch (~3200 cm⁻¹).

- HRMS :

How can researchers resolve contradictions in reported sigma receptor binding affinities across different studies?

Advanced

Discrepancies often stem from:

- Assay conditions : Radioligand choice (e.g., [³H]-(+)-pentazocine vs. [³H]DTG) and tissue source (rat vs. guinea pig brain membranes).

- Solution :

What experimental strategies mitigate the low aqueous solubility of this compound in pharmacokinetic studies?

Q. Advanced

- Salt formation : React with HCl gas to produce the hydrochloride salt (enhances solubility by >50% in PBS).

- Co-solvents : Use 10% PEG 400 or cyclodextrin inclusion complexes.

- Nanoformulation : Prepare nanoparticles via solvent evaporation (e.g., PLGA polymers, 150–200 nm size).

Validate solubility via shake-flask method at pH 1.2, 6.8, and 7.4. For in vivo studies, administer intravenously (1–5 mg/kg) and quantify plasma levels via LC-MS/MS .

What are the known metabolic pathways of this compound, and which in vitro models are suitable for preliminary assessment?

Q. Basic

- Phase I :

- CYP3A4-mediated N-dealkylation (propyl chain removal) and hydroxylation.

- Amide hydrolysis to 4-hydroxyphenylacetic acid (detectable via GC-MS ).

- Phase II :

How should researchers design in vivo studies to evaluate neuropharmacological effects while controlling for off-target interactions?

Q. Advanced

- Genetic models : Use sigma-1 receptor knockout mice to isolate target effects.

- Behavioral assays :

- Forced swim test : Dose range 0.1–10 mg/kg (i.p.) to assess antidepressant-like activity.

- Microdialysis : Monitor dopamine/serotonin in prefrontal cortex via HPLC-ECD .

- Pharmacological controls : Pre-treat with BD-1063 (sigma-1 antagonist, 10 mg/kg) to block target binding .

How do structural modifications (e.g., propyl chain length) impact the compound’s receptor selectivity?

Q. Advanced

- Propyl vs. isopropyl : Isopropyl substitution increases steric hindrance, reducing sigma-1 affinity by ~30% (IC₅₀ from 15 nM to 22 nM).

- Methodology :

What computational tools are recommended for predicting the compound’s ADMET properties?

Q. Advanced

- SwissADME : Predicts moderate blood-brain barrier penetration (BOILED-Egg model).

- pkCSM : Estimates oral bioavailability (~45%) and CYP inhibition (CYP2D6 IC₅₀ = 8 µM).

- Molecular docking (AutoDock Vina) : Simulate binding to sigma-1 receptor (PDB ID: 5HK1). Validate with MD simulations (GROMACS) to assess stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.